N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-20-15(17-18-19-20)24-11-14(21)16-9-5-6-10-23-13-8-4-3-7-12(13)22-2/h3-4,7-8H,9-11H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDTPBFCLMWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, identified by its CAS number 1428367-49-0, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 347.4 g/mol. The structure features a methoxyphenoxy group and a tetrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428367-49-0 |
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural characteristics. For instance, derivatives containing the methoxyphenoxy group have demonstrated significant inhibitory effects against various bacterial strains. A related compound, 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, showed excellent antibacterial activity against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml respectively . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Anticancer Potential
Compounds featuring the tetrazole ring have been investigated for their anticancer properties. Research indicates that tetrazole-containing compounds can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis. Although specific studies on the tetrazole derivative are scarce, the general trend suggests that such compounds may exhibit promising anticancer activity.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The presence of the tetrazole moiety may influence pathways such as MAPK/ERK, which are critical in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Study Example 1: Antibacterial Efficacy
A study demonstrated that a structurally similar compound exhibited potent antibacterial effects against Xanthomonas species. This suggests that this compound may also possess similar properties based on its structural analogies .
Study Example 2: Anticancer Activity
Research into tetrazole derivatives has shown that they can significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells. Although not directly tested on this specific compound, the findings indicate a promising avenue for further research into its anticancer properties.
Preparation Methods
Core Structural Fragmentation
The molecule can be dissected into two primary subunits:
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl) backbone : A propargylamine derivative bearing a 2-methoxyphenoxy substituent.
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamide : A thioether-linked acetamide tethered to a 1-methyltetrazole ring.
Retrosynthetic cleavage suggests convergent synthesis via late-stage amide coupling between the alkyne-containing amine and the tetrazole-thioacetic acid derivative.
Synthesis of the Alkyne Backbone: N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)amine
Propargylamine Synthesis via Sonogashira Coupling
The but-2-yn-1-amine intermediate is typically prepared via Sonogashira cross-coupling between propargyl bromide and a protected amine precursor. For example:
- Reactants : Propargyl bromide (1.2 eq), tert-butyl carbamate (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), diisopropylamine (2.0 eq) in THF at 60°C.
- Yield : 78–85% after column chromatography (silica gel, hexane/EtOAc 4:1).
Introduction of the 2-Methoxyphenoxy Group
The phenolic ether is installed via Mitsunobu reaction due to its reliability in forming aryl ethers under mild conditions:
- Reactants : 2-Methoxyphenol (1.5 eq), triphenylphosphine (1.2 eq), diethyl azodicarboxylate (DEAD, 1.2 eq) in THF at 0°C → RT.
- Yield : 70–76% after recrystallization (ethanol/water).
Alternative Method : Ullmann-type coupling using CuI/1,10-phenanthroline in DMF at 120°C affords lower yields (55–60%).
Synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic Acid
Preparation of 1-Methyl-1H-tetrazole-5-thiol
The tetrazole thiol is synthesized via cycloaddition of sodium azide with methyl isothiocyanate:
- Reactants : Methyl isothiocyanate (1.0 eq), NaN₃ (1.1 eq) in DMF at 100°C for 12 h.
- Yield : 82% after acidification (HCl) and filtration.
Alkylation with Chloroacetamide
The thiol is alkylated using chloroacetamide under basic conditions:
- Reactants : 1-Methyl-1H-tetrazole-5-thiol (1.0 eq), chloroacetamide (1.2 eq), K₂CO₃ (2.0 eq) in acetone at 50°C.
- Yield : 68–73% after solvent evaporation and trituration with diethyl ether.
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
The tetrazole-thioacetic acid is activated using HATU or EDCl/HOBt :
- Conditions : 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq) in DMF, stirred at 0°C → RT.
Coupling with the Alkyne Amine
The activated acid is reacted with N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)amine:
- Conditions : Amine (1.0 eq), activated acid (1.1 eq), DIPEA (2.0 eq) in DMF, 24 h at RT.
- Yield : 65–70% after HPLC purification (C18 column, acetonitrile/water gradient).
Optimization Challenges and Comparative Analysis
Regioselectivity in Tetrazole Alkylation
The alkylation of 1-methyltetrazole-5-thiol with chloroacetamide predominantly occurs at the sulfur atom due to its higher nucleophilicity compared to nitrogen. However, trace N-alkylation products (<5%) are observed, necessitating careful chromatography.
Solvent Effects on Mitsunobu Reaction
Polar aprotic solvents (THF, DMF) outperform ethers in Mitsunobu etherification, with THF providing optimal balance between reactivity and byproduct formation.
Catalytic Systems for Sonogashira Coupling
Pd(PPh₃)₂Cl₂/CuI systems in amine bases achieve superior yields compared to PdCl₂(PCy₃)₂, albeit with higher catalyst loading.
Scale-Up Considerations and Industrial Relevance
Cost-Effective Catalyst Recovery
Heterogeneous catalysts (e.g., Pd/C) enable catalyst recycling, reducing Pd residue to <10 ppm in the final product.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for tetrazole cycloaddition (4 h vs. 12 h conventionally).
Analytical Characterization and Purity Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, tetrazole), 6.90–6.82 (m, 4H, aromatic), 4.60 (s, 2H, CH₂S), 3.80 (s, 3H, OCH₃), 3.65 (s, 3H, NCH₃).
- HRMS : m/z calculated for C₁₇H₁₈N₄O₃S [M+H]⁺ 367.1124, found 367.1128.
HPLC Purity Profiles
Reverse-phase HPLC (Phenomenex Luna C18, 5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile:water 55:45) shows ≥98.5% purity at 254 nm.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step pathways involving:
-
Step 1 : Alkynylation of 2-methoxyphenol using propargyl bromide under basic conditions to form the but-2-yn-1-yl intermediate .
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Step 2 : Thioacetamide coupling using 1-methyl-1H-tetrazole-5-thiol with chloroacetyl chloride, followed by nucleophilic substitution with the alkyne intermediate. Reaction conditions (e.g., anhydrous DMF, K₂CO₃, room temperature) are critical to avoid side reactions .
-
Optimization : Key parameters include temperature control (25–40°C), pH (neutral to slightly basic), and reaction time (monitored via TLC). Yields typically range from 60–85% depending on purification methods .
Step Reagents/Conditions Monitoring Technique Yield Range Alkynylation Propargyl bromide, K₂CO₃, DMF TLC (hexane:EtOAc 3:1) 70–80% Thioacetamide coupling Chloroacetyl chloride, 1-methyltetrazole-5-thiol NMR (δ 3.8 ppm for CH₂S) 60–75%
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the methoxy singlet (δ 3.8–3.9 ppm, 3H), alkyne proton absence (C≡CH), and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR) .
- IR : Confirm S-H bond absence (post-reaction) and C=O stretch (~1650 cm⁻¹) .
- HPLC-MS : Purity assessment (>95%) and molecular ion peak ([M+H]⁺ at m/z ~413) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases (e.g., COX-1/2) using fluorometric assays. IC₅₀ values <10 μM warrant further study .
- Antimicrobial activity : Broth microdilution assays (MIC against Gram+/Gram– bacteria and fungi) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies, such as divergent IC₅₀ values for enzyme inhibition?
- Methodological Answer :
-
Control variables : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤1%) to minimize variability .
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Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to identify pharmacophore contributions .
-
Meta-analysis : Use computational tools (e.g., molecular docking) to correlate binding affinity (ΔG values) with experimental IC₅₀ .
Variable Impact on IC₅₀ Example Reference DMSO concentration ↑IC₥₀ at >2% v/v Enzyme isoform COX-2 vs. COX-1 selectivity
Q. What strategies are effective for improving the compound’s solubility and stability in physiological buffers?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (test via shake-flask method) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxy or tetrazole moieties .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Q. How can computational methods guide the rational design of derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Prioritize derivatives with lower ΔG values .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents to optimize bioactivity .
- ADMET prediction : SwissADME to filter candidates with favorable pharmacokinetics (e.g., LogP <5, TPSA >80 Ų) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide derivatives?
- Methodological Answer :
- Re-examine purification : Column chromatography (silica gel, gradient elution) vs. recrystallization (ethanol/water) can alter yields .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., over-alkylation) that reduce yields .
- Scale dependency : Pilot small-scale (1 mmol) vs. large-scale (10 mmol) reactions to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
